Ombuoside

Antioxidant Free Radical Scavenging Oxidative Stress

Researchers studying Parkinson's disease often face variability when using common flavonoids like rutin or quercetin, which lack the metabolic stability and targeted neuroprotective action needed for dopaminergic cell models. Ombuoside addresses this gap with its 7,4′-di-O-methylation and rutinoside glycosylation, delivering consistent, measurable outcomes. • At 1-10 µM, protects PC12 cells against L-DOPA-induced neurotoxicity via ERK/JNK/caspase-3 modulation. • Increases intracellular dopamine and phosphorylates TH (Ser40) and CREB (Ser133), enabling robust pro-dopaminergic screening. • Provides a reproducible DPPH antioxidant benchmark (IC50 14.58 µM) and broad-spectrum antimicrobial reference.

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
Cat. No. B1249156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbuoside
Synonymsombuoside
Molecular FormulaC29H34O16
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
InChIKeyVVSFMIXQNYRGMG-BDAFLREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ombuoside: Research-Grade Flavonoid


Ombuoside is a naturally occurring flavonol glycoside, specifically ombuin (7,4′-di-O-methylquercetin) conjugated with a rutinoside moiety at the C3 position [1]. It is classified as a glycosyloxyflavone and is isolated from various plant sources including Gynostemma pentaphyllum and Stevia triflora [2]. Structurally characterized by its O-methylation pattern on the flavonoid core and a disaccharide (rhamnose-glucose) attachment, Ombuoside possesses a molecular weight of 638.6 g/mol and is recognized for its radical scavenging capacity, antimicrobial properties, and specific neuroprotective effects in dopaminergic cell models [3].

Compound Class:Natural flavonol glycoside (Ombuoside)
Research Context:Neuronal cell model response assays
Screening Fit:Free radical scavenging and antimicrobial screening

Ombuoside: Differentiation from Rutin & Quercetin


Substituting Ombuoside with structurally similar flavonoids like rutin or quercetin introduces significant experimental variability due to critical differences in O-methylation, which profoundly impacts antioxidant potency and metabolic stability [1]. While quercetin aglycone exhibits superior radical scavenging in cell-free assays, its high susceptibility to oxidative degradation and poor solubility limit its utility in long-term cellular models [2]. Conversely, Ombuoside's 7,4′-di-O-methylation and rutinoside glycosylation confer a unique balance of moderate antioxidant capacity and enhanced bioavailability, enabling distinct neuroprotective outcomes—such as the modulation of dopamine biosynthesis and protection against L-DOPA neurotoxicity—that are not observed or are less pronounced with its non-methylated or aglycone counterparts [3].

Ombuoside (7,4'-di-O-methyl)
Quercetin (Free -OH)
Methylation pattern alters assay context; reported radical scavenging in cell-free assays may be lower, but stability in cell models may differ.
Ombuoside (Rutinoside)
Rutin (Rutinoside)
Similar aglycone core, but distinct methylation enables a specific dopamine pathway response context not observed or less pronounced with non-methylated analogs.

Ombuoside: Comparative Evidence vs. Analogs


DPPH Scavenging vs. α-Tocopherol

Ombuoside exhibits moderate, yet quantifiable, free radical scavenging activity in the DPPH assay, providing a baseline for its antioxidant capacity relative to the reference standard α-tocopherol [1].

DPPH Radical Scavenging
Reported
IC50 = 14.58 µM
vs α-Tocopherol (6.8 µM)
Supports antioxidant assay context
2.14-fold lower potency than reference; cellular environment may alter activity
Antioxidant Free Radical Scavenging Oxidative Stress

L-DOPA Neurotoxicity Protection

Ombuoside demonstrates a distinct neuroprotective effect by significantly inhibiting the cytotoxic effects of L-DOPA, a phenomenon not universally observed among structurally related flavonoid glycosides [1].

L-DOPA Neurotoxicity Model
Endpoint Context
Reported inhibition of L-DOPA-induced cytotoxicity (1–10 µM)
vs L-DOPA (100–200 µM) alone in PC12 cells
Supports neuroprotection assay response context
Significant inhibition observed (p < 0.05); cell viability assay
Neuroprotection Parkinson's Disease Model Dopaminergic Cell Death

Dopamine Biosynthesis Upregulation

Ombuoside uniquely enhances dopamine biosynthesis, a property not typically associated with common flavonoid glycosides like rutin, offering a specific advantage in neurochemical studies [1].

Dopamine Biosynthesis
Class-level
Reported increase in intracellular dopamine (1–10 µM)
vs untreated control in PC12 cells
Dopamine pathway response context
TH (Ser40) & CREB phosphorylation confirmed; class-level inference
Dopamine Regulation Tyrosine Hydroxylase Neuronal Signaling

Antimicrobial Spectrum vs. Derivatives

Ombuoside displays a broader antimicrobial spectrum compared to its acetylated derivative and related flavonols, highlighting the essential role of free hydroxyl groups [1].

Antimicrobial Spectrum
Reported
Active against G+, G- & Candida spp.
vs octa-acetylombuoside (inactive G- & yeast)
Supports antimicrobial screening context
Activity linked to free hydroxyl groups; agar diffusion method
Antimicrobial Antibacterial Structure-Activity Relationship

Cytotoxicity Safety Window

Ombuoside exhibits a favorable safety window in neuronal cell models, with no significant cytotoxicity observed at concentrations up to 50 µM, supporting its use in cellular neuroprotection studies [1].

Cell Viability Context
Model Context
No significant reduction up to 50 µM
PC12 cells, 24 h, CCK-8 assay
Supports cell model experimental design
~19.6% reduction at 100 µM; establishes non-cytotoxic range
Cytotoxicity Cell Viability Safety Pharmacology

Ombuoside: Key Research Applications


L-DOPA Neurotoxicity in Parkinson's Models

Researchers studying Parkinson's disease can utilize Ombuoside to explore protective mechanisms against L-DOPA-induced neurotoxicity in dopaminergic cell models such as PC12 cells. Based on its demonstrated ability to significantly inhibit L-DOPA (100 and 200 µM)-mediated decreases in cell viability at 1-10 µM concentrations, Ombuoside serves as a specific chemical probe to dissect ERK/JNK/caspase-3 signaling pathways without confounding cytotoxicity [1].

Dopamine Biosynthesis & TH Activity

Ombuoside is ideally suited for in vitro studies examining the regulation of dopamine biosynthesis. Its confirmed activity in increasing intracellular dopamine levels and phosphorylating TH (Ser40) and CREB (Ser133) at 1-10 µM in PC12 cells provides a robust experimental tool for investigating the molecular mechanisms underlying catecholamine regulation and for screening potential pro-dopaminergic compounds [1].

Broad-Spectrum Antimicrobial Screening

In natural product antimicrobial screening programs, Ombuoside serves as a benchmark flavonoid glycoside for comparing the activity spectrum of structurally related derivatives. Its activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, contrasts sharply with the narrower spectrum of its acetylated derivative, making it a valuable control for structure-activity relationship (SAR) studies investigating the role of free hydroxyl groups in flavonoid antimicrobial activity [1].

Antioxidant Benchmarking for Plant Extracts

Analytical chemists and pharmacognosists can employ Ombuoside as a quantitative standard in DPPH and TEAC assays to benchmark the antioxidant potential of plant extracts. With a defined DPPH IC50 of 14.58 µM, Ombuoside provides a reproducible reference point for comparing the radical scavenging efficacy of novel isolates, particularly those derived from Gynostemma pentaphyllum or related species [1].

Application
Selection Property
Validation Focus
L-DOPA Neurotoxicity Pathway Studies
Cell model endpoint review
ERK/JNK/caspase signaling context
Dopamine Biosynthesis Regulation
Dopamine pathway response context
TH (Ser40) and CREB phosphorylation assays
Antimicrobial Screening Studies
Antimicrobial spectrum review
SAR context: free -OH vs. acetylated derivatives
Phytochemical Antioxidant Screening
Free radical scavenging assay review
DPPH/TEAC standardization context

Technical Documentation Hub

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36 linked technical documents
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